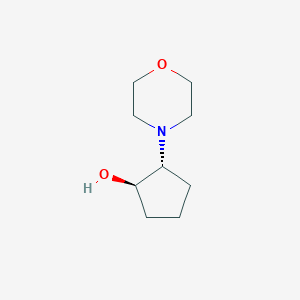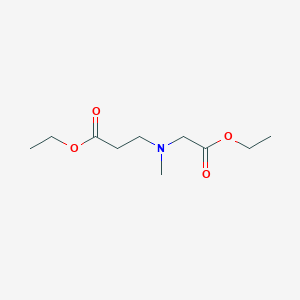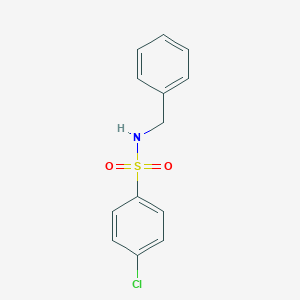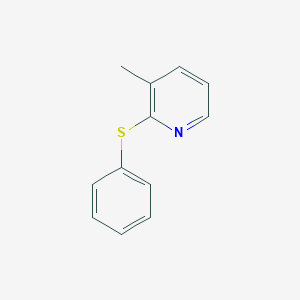
2-Phenylthio-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylthio-3-methylpyridine (PTMP) is a heterocyclic compound that belongs to the family of thioether-containing pyridines. PTMP has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2-Phenylthio-3-methylpyridine is not fully understood. However, it is believed that 2-Phenylthio-3-methylpyridine exerts its biological activities through the inhibition of various enzymes and proteins. For example, 2-Phenylthio-3-methylpyridine has been shown to inhibit the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication. 2-Phenylthio-3-methylpyridine has also been found to inhibit the activity of protein kinase C, an enzyme that plays a crucial role in cell signaling.
Efectos Bioquímicos Y Fisiológicos
2-Phenylthio-3-methylpyridine has been found to exhibit various biochemical and physiological effects. For example, 2-Phenylthio-3-methylpyridine has been shown to induce apoptosis (programmed cell death) in cancer cells. 2-Phenylthio-3-methylpyridine has also been found to disrupt bacterial cell membranes, leading to cell death. Furthermore, 2-Phenylthio-3-methylpyridine has been shown to inhibit the growth of fungi by disrupting the fungal cell wall.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Phenylthio-3-methylpyridine has several advantages for lab experiments. It is relatively easy to synthesize and can be purified through column chromatography. 2-Phenylthio-3-methylpyridine is also stable under normal laboratory conditions. However, 2-Phenylthio-3-methylpyridine has some limitations. It has low solubility in water, which can make it difficult to use in aqueous-based experiments. Furthermore, 2-Phenylthio-3-methylpyridine can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 2-Phenylthio-3-methylpyridine research. One area of interest is the development of 2-Phenylthio-3-methylpyridine-based drugs for the treatment of bacterial, fungal, and viral infections. Another area of interest is the use of 2-Phenylthio-3-methylpyridine as a building block for the synthesis of novel bioactive compounds. Furthermore, the mechanism of action of 2-Phenylthio-3-methylpyridine needs to be further elucidated to fully understand its biological activities. Finally, the development of more efficient synthesis methods for 2-Phenylthio-3-methylpyridine can help to facilitate its use in various research applications.
Conclusion
In conclusion, 2-Phenylthio-3-methylpyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. 2-Phenylthio-3-methylpyridine has been found to exhibit antibacterial, antifungal, and antiviral activities, as well as promising results in inhibiting the growth of cancer cells. 2-Phenylthio-3-methylpyridine has several advantages for lab experiments, including ease of synthesis and stability under normal laboratory conditions. However, 2-Phenylthio-3-methylpyridine has some limitations, including low solubility in water and toxicity at high concentrations. There are several future directions for 2-Phenylthio-3-methylpyridine research, including the development of 2-Phenylthio-3-methylpyridine-based drugs and the elucidation of its mechanism of action.
Métodos De Síntesis
2-Phenylthio-3-methylpyridine can be synthesized through a series of chemical reactions. One of the most common methods involves the reaction of 3-methylpyridine with phenylmagnesium bromide, followed by the reaction with sulfur to form the thioether bond. The final product can be purified through column chromatography.
Aplicaciones Científicas De Investigación
2-Phenylthio-3-methylpyridine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit antibacterial, antifungal, and antiviral activities. 2-Phenylthio-3-methylpyridine has also shown promising results in inhibiting the growth of cancer cells. Furthermore, 2-Phenylthio-3-methylpyridine has been used as a building block in the synthesis of various bioactive compounds.
Propiedades
Número CAS |
19520-22-0 |
|---|---|
Nombre del producto |
2-Phenylthio-3-methylpyridine |
Fórmula molecular |
C12H11NS |
Peso molecular |
201.29 g/mol |
Nombre IUPAC |
3-methyl-2-phenylsulfanylpyridine |
InChI |
InChI=1S/C12H11NS/c1-10-6-5-9-13-12(10)14-11-7-3-2-4-8-11/h2-9H,1H3 |
Clave InChI |
CLFVYGXPKXNCAD-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)SC2=CC=CC=C2 |
SMILES canónico |
CC1=C(N=CC=C1)SC2=CC=CC=C2 |
Sinónimos |
2-phenylthio-3-methylpyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



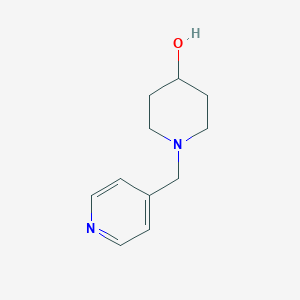
![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B174834.png)
![Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate](/img/structure/B174835.png)
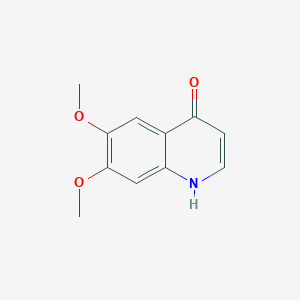
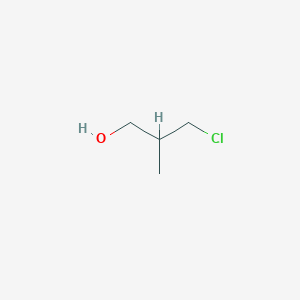
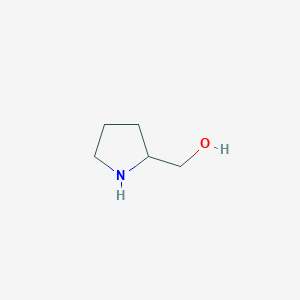
![N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B174857.png)

